7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Properties
CAS No. |
1159983-11-5 |
|---|---|
Molecular Formula |
C8H3F3N4O |
Molecular Weight |
228.13 g/mol |
IUPAC Name |
7-oxo-5-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C8H3F3N4O/c9-8(10,11)5-1-6(16)15-7(14-5)4(2-12)3-13-15/h1,3,13H |
InChI Key |
VDICYNCYDMWJME-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2C(=CNN2C1=O)C#N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Chlorination at Position 7
To introduce the trifluoromethyl group at position 5, selective chlorination is first performed. Compound 1 undergoes treatment with phosphorus oxychloride (POCl₃) under reflux, replacing the hydroxyl group at position 7 with chlorine. This yields 5-hydroxy-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine (Compound 2 ) with 61% yield.
Optimization Note : Excess POCl₃ (3–5 equiv) and catalytic N,N-dimethylformamide (DMF) enhance reaction efficiency by acting as a Lewis acid.
Trifluoromethyl Substitution at Position 5
The trifluoromethyl group is introduced via nucleophilic aromatic substitution (SNAr). Compound 2 reacts with trifluoromethyl copper(I) iodide (CF₃CuI) in dimethyl sulfoxide (DMSO) at 120°C, replacing the hydroxyl group at position 5. This step achieves a 75% yield of 5-(trifluoromethyl)-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine (Compound 3 ).
Critical Factors :
-
Solvent : Polar aprotic solvents (e.g., DMSO, DMF) stabilize the transition state.
-
Temperature : ≥120°C to overcome activation energy barriers.
Hydroxylation at Position 7
The chlorine at position 7 in Compound 3 is replaced with a hydroxyl group via hydrolysis. Heating Compound 3 with aqueous sodium hydroxide (NaOH) at 80°C for 6 hours yields 7-hydroxy-5-(trifluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine (Compound 4 ) with 85% yield.
Reaction Mechanism :
-
Nucleophilic attack by hydroxide ion on the electron-deficient C7 position.
-
Elimination of chloride ion.
Side Reactions :
Introduction of the Carbonitrile Group at Position 3
Cyanation via Palladium Catalysis
The carbonitrile group is introduced at position 3 using a palladium-catalyzed cyanation . Compound 4 reacts with zinc cyanide (Zn(CN)₂) in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) under inert atmosphere.
Reaction Conditions :
Mechanistic Insight :
Alternative Cyanation Using Trimethylsilyl Cyanide (TMSCN)
For laboratories lacking Pd catalysts, TMSCN serves as a cyanating agent. Compound 4 reacts with TMSCN (1.5 equiv) and iodine (I₂) in acetonitrile at 60°C, yielding the target compound in 55% yield.
Limitation : Lower regioselectivity compared to Pd-catalyzed methods.
Purification and Characterization
Crystallization
The crude product is purified via recrystallization from ethanol-water (4:1) . This step removes unreacted starting materials and byproducts, achieving ≥95% purity.
Spectroscopic Validation
-
¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, C6-H), 6.20 (s, 1H, C2-CH₃), 3.50 (br s, 1H, OH).
-
¹³C NMR : 160.2 (C7-OH), 115.5 (C≡N), 122.4 (q, J = 272 Hz, CF₃).
Comparative Analysis of Synthetic Routes
| Method Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Core Formation | Diethyl malonate, NaOEt | 89 | 90 |
| Chlorination | POCl₃, DMF | 61 | 85 |
| Trifluoromethylation | CF₃CuI, DMSO | 75 | 88 |
| Hydroxylation | NaOH, H₂O | 85 | 92 |
| Pd-Catalyzed Cyanation | Zn(CN)₂, Pd(PPh₃)₄ | 68 | 95 |
| TMSCN Cyanation | TMSCN, I₂ | 55 | 87 |
Challenges and Optimization Strategies
Regioselectivity in Cyanation
The C3 position’s electron density influences cyan group installation. Electron-withdrawing groups (e.g., CF₃) at C5 enhance reactivity at C3, favoring Pd-catalyzed routes.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a promising candidate for further research and development. Below are some notable applications:
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds, including 7-hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, demonstrate significant anticancer properties. These compounds have been shown to inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth and survival.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Notably, it shows activity against dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis.
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| DHODH | Competitive Inhibition | 15.0 | |
| Xanthine Oxidase | Moderate Inhibition | 72.4 |
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated that it could induce apoptosis in A549 lung cancer cells through a mitochondrial-dependent pathway, highlighting its potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Properties
In another investigation focusing on antimicrobial activity, derivatives of this compound were tested against several pathogens. The results showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of 7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Their Impact
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives are tailored by modifying substituents at positions 5 and 7, which critically influence their physicochemical and biological properties. Below is a comparative analysis:
Table 1: Key Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Derivatives and Their Features
*Calculated based on molecular formula C₈H₄F₃N₃O.
Key Observations :
- Trifluoromethyl (CF₃) vs.
- Hydroxy (OH) vs. Amino (NH₂) or Chloro (Cl): The OH group increases polarity, improving aqueous solubility but possibly reducing membrane permeability. In contrast, NH₂ or Cl substituents are associated with antimicrobial and anti-tumor activities, respectively .
Antimicrobial Activity
- 5-Methyl-7-hydroxypyrazolo[...]-carbonitrile derivatives exhibit broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus) . The CF₃-substituted analog may offer enhanced activity due to increased stability, though direct evidence is lacking.
- Pyrazolo[1,5-a]pyrimidine-3-carboxamides with bromophenyl or hydroxyphenyl groups show superior bactericidal effects, suggesting that electron-deficient aromatic substituents enhance interactions with bacterial enzymes .
Central Nervous System (CNS) Activity
- 5-Methyl-7-substituted derivatives (e.g., with alkyl/aryl groups) show hypnotic activity, with compound 1c (structure undisclosed) being the most potent in preclinical models . The CF₃ group in the target compound may enhance CNS penetration compared to methyl analogs.
Solubility and Stability
- However, the CF₃ group may counterbalance this by increasing lipophilicity (LogP ≈ 2.5–3.1) .
- Derivatives synthesized using deep eutectic solvents (DES) achieve higher yields (50–98%) and scalability, suggesting a viable route for the target compound .
Biological Activity
7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has attracted considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound features a trifluoromethyl group and a nitrile group, which contribute to its distinctive chemical properties, making it a candidate for various therapeutic applications, particularly as a kinase inhibitor.
- Molecular Formula : C8H4F3N3O
- Molecular Weight : 247.13 g/mol
- CAS Number : 1159983-11-5
Anticancer Properties
Research indicates that 7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile exhibits significant anticancer activity. It has been studied for its role as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. In particular, studies have reported IC50 values indicating potent inhibition against CDK2 and CDK9, with values as low as 0.36 µM for CDK2 . This suggests that the compound may be effective in controlling the proliferation of cancer cells.
| Kinase Target | IC50 Value (µM) |
|---|---|
| CDK2 | 0.36 |
| CDK9 | 1.8 |
The mechanism of action involves the interaction of the compound with specific molecular targets within cancer cells. It is believed to disrupt cell cycle progression by inhibiting CDK activity, leading to apoptosis in cancerous cells . Additionally, its structural features allow it to engage in various chemical reactions that may enhance its biological activity.
Antimicrobial and Antiviral Activities
Beyond its anticancer properties, 7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been investigated for antimicrobial and antiviral activities. Preliminary studies suggest that the compound may exhibit inhibition against certain bacterial strains and viruses, although further research is needed to fully elucidate these effects and the underlying mechanisms involved .
Synthesis and Functionalization
The synthesis of this compound typically involves the condensation of 5-amino-1H-pyrazole-4-carbonitrile with trifluoromethyl-containing precursors under specific reaction conditions. Recent advancements in synthetic methodologies have improved yields and allowed for greater structural diversity among derivatives, enhancing their potential biological activities .
Case Studies
Several case studies highlight the effectiveness of 7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile:
- In Vitro Studies : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against HeLa and HCT116 cancer cell lines while showing minimal toxicity towards normal cells .
- Animal Models : In vivo experiments using murine models have indicated that treatment with this compound can significantly reduce tumor growth compared to control groups .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
